3,4-Dimethoxypyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethoxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-8-5-3-7-4-6(5)9-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROOPTGQTSCWCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCC1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563983 | |
| Record name | 3,4-Dimethoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55619-48-2 | |
| Record name | 3,4-Dimethoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Pyrrolidine Chemistry
The pyrrolidine (B122466) ring is a ubiquitous structural motif found in numerous natural products, pharmaceuticals, and catalysts. pharmacompass.comnih.gov This five-membered nitrogen heterocycle is considered a "privileged scaffold" in drug discovery because its three-dimensional, non-planar structure allows for a thorough exploration of pharmacophore space. nih.gov The introduction of a pyrrolidine ring into a molecule can improve properties such as water solubility and binding affinity to biological targets, often due to the hydrogen-bonding capability of the ring's NH group. pharmacompass.com
Pyrrolidine derivatives are central to the structure of many alkaloids, including nicotine (B1678760) and hygrine, and form the basis of essential amino acids like proline. google.com In the realm of synthetic chemistry, chiral pyrrolidines are extensively used as organocatalysts and as chiral ligands for metal-catalyzed asymmetric reactions, highlighting their importance in creating stereochemically defined molecules. nih.govnih.gov The functionalization of the pyrrolidine ring at various positions leads to a diverse range of compounds with distinct biological and chemical activities. nih.gov
Synthetic Methodologies for 3,4 Dimethoxypyrrolidine and Its Stereoisomers
Precursors for Antifungal Compounds
Fungal infections pose a significant threat to human health, necessitating the development of new and effective antifungal agents. redalyc.org Pyrrolidine (B122466) derivatives have shown promise in this area. The synthesis of novel pyrazolo[3,4-d]pyrimidin derivatives, for example, has yielded compounds with significant antibacterial and antifungal activity. nih.gov Similarly, the synthesis of 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives has led to compounds with activity against dermatophytes. redalyc.org The 3,4-dimethoxypyrrolidine (B1357228) scaffold can serve as a key precursor in the synthesis of such antifungal compounds, providing a chiral backbone for further elaboration. dovepress.comfrontiersin.orgmdpi.com
Building Blocks for Cardiotonic Agents (e.g., piperazine (B1678402) derivatives)
Cardiotonic agents are drugs used to increase the force of contraction of the heart. Research has shown that certain piperidine (B6355638) and quinazoline (B50416) derivatives exhibit potent cardiotonic activity. nih.govnih.gov The synthesis of 1-(6,7-dimethoxy-4-quinazolinyl)piperidine derivatives carrying various heterocyclic rings has been a focus of research in this area. nih.gov The this compound core can be incorporated into these structures to modulate their pharmacological properties.
Role in Agrochemical and Specialty Chemical Synthesis
Beyond pharmaceuticals, 3,4-Dimethoxypyrrolidine (B1357228) and its derivatives play a role in the synthesis of agrochemicals and specialty chemicals. vandemark.com
The development of novel anthelmintic agents to combat parasitic nematodes in livestock is an important area of agrochemical research. nih.gov The synthesis of tricyclic pyrrolo[3',4':4,5]furo[3,2-b]pyridine-6,8(7H)-diones has produced compounds with strong in vivo efficacy. nih.gov
Specialty chemicals are a broad category of products that are used in a wide range of industries, including automotive, food, and manufacturing. elchemy.com The unique properties of this compound make it a valuable intermediate in the synthesis of these high-value chemicals. psu.edu
Conclusion
3,4-Dimethoxypyrrolidine (B1357228) is a chiral building block of significant interest in medicinal chemistry and organic synthesis. Its versatile nature allows for the construction of a diverse range of complex molecules with important biological activities. From antifungal and cardiotonic agents to agrochemicals and specialty chemicals, the applications of this pyrrolidine (B122466) derivative continue to expand, underscoring its importance in the ongoing quest for new and improved chemical entities.
Role in Ligand and Catalyst Development
Chiral Ligands based on 3,4-Dimethoxypyrrolidine (B1357228) Scaffolds
Chiral 3,4-difunctionalized pyrrolidines are versatile building blocks for the preparation of ligands used in a range of catalytic reactions. researchgate.net The synthesis of these scaffolds often begins with tartaric acid, establishing the absolute stereochemistry at the 3 and 4 positions, which can then be functionalized to yield dihydroxy or dimethoxy derivatives. ingentaconnect.com These pyrrolidine-based structures serve as the backbone for ligands in both asymmetric synthesis and transition metal catalysis.
Ligands derived from tartaric acid featuring a 3,4-disubstituted pyrrolidine (B122466) core have been successfully applied in asymmetric carbon-carbon bond-forming reactions. For instance, N-substituted-3,4-dihydroxypyrrolidines, synthesized from L-tartaric acid, have been evaluated as chiral ligands in the enantioselective Henry (nitroaldol) reaction. uc.pt In these applications, the ligand complexes in situ with a metal salt to form the active chiral catalyst. The substituents on the pyrrolidine nitrogen have been shown to significantly influence both the reaction's conversion rate and its stereochemical outcome. uc.pt
Research has shown that the choice of the N-substituent on the dihydroxypyrrolidine ring is critical for catalytic performance in the Henry reaction between aromatic aldehydes and nitromethane (B149229). uc.pt The data below illustrates how modifying this single position on the ligand framework impacts the reaction's efficiency and enantioselectivity. uc.pt
| Ligand N-Substituent | Conversion (%) | Enantiomeric Ratio (R:S) |
|---|---|---|
| Benzyl (B1604629) | 96 | 92:8 |
| Propyl | 85 | 83:17 |
| H | 68 | 72:28 |
| Tosyl-ethyl | 55 | 53:47 |
The 3,4-disubstituted pyrrolidine scaffold is a key component in ligands designed for transition metal catalysis. researchgate.net The pyrrolidine nitrogen and the oxygen atoms of the hydroxy or methoxy (B1213986) groups can act as donor sites, coordinating with a metal center to form a chiral complex. These complexes are the active species in many catalytic asymmetric transformations. youtube.comyoutube.com
A prominent example is the use of N-substituted dihydroxypyrrolidines derived from L-tartaric acid to form in situ complexes with copper(II) to catalyze the enantioselective Henry reaction. uc.pt Spectrophotometric studies of the interaction between the (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine ligand and the copper ion confirmed the formation of a 1:1 ligand-to-metal complex in solution, which was identified as the catalytically active species. uc.pt Beyond this, such chiral pyrrolidine building blocks have been historically used to develop ligands for other transition metal-catalyzed processes, including asymmetric hydrogenations. ingentaconnect.comresearchgate.net
Organocatalytic Applications
In organocatalysis, the pyrrolidine ring itself, specifically its secondary amine, often serves as the catalytic center. This field was significantly advanced by the use of proline and its derivatives. mdpi.comwikipedia.org The introduction of substituents, such as the 3,4-dimethoxy groups, is a strategic modification aimed at refining the catalyst's structure to achieve higher levels of stereocontrol. mdpi.com
Proline is considered a foundational organocatalyst, capable of promoting reactions through enamine or iminium ion intermediates. wikipedia.org However, to improve upon the yields and enantioselectivities achieved with simple proline, researchers have developed numerous derivatives. wikipedia.orgrsc.org Modifying the pyrrolidine ring with additional stereocenters and functional groups is a key strategy. mdpi.com
In this context, Ventura's group synthesized a series of novel pyrrolidine-based organocatalysts derived from tartaric and glyceric acids. mdpi.com The explicit goal was to determine if the addition of extra stereocenters and strategically positioned functional groups—hallmarks of the 3,4-dimethoxy and dihydroxy scaffolds—could lead to more effective organocatalysts. mdpi.com These structures represent a direct evolution from the basic proline framework, incorporating the rigid, C2-symmetric design derived from tartaric acid to exert greater control over the chiral environment of the reaction. mdpi.comnih.gov
The efficacy of this compound and its dihydroxy analogues as chiral inducers stems directly from their rigid, stereochemically-defined structure. researchgate.net The pyrrolidine ring exists in a fixed conformation, and the trans-disposed substituents at the C3 and C4 positions create a highly specific three-dimensional space around the catalytically active nitrogen atom. ingentaconnect.com
When functioning as an organocatalyst, the secondary amine of the pyrrolidine reacts with a carbonyl substrate to form a chiral enamine intermediate. wikipedia.org The 3,4-substituents then act as stereochemical directors, sterically blocking one face of the enamine. This forces the second substrate (the electrophile) to approach from the less hindered face, thereby inducing the formation of one enantiomer of the product over the other. This principle of using a rigid, substituted scaffold to control the transition state geometry is fundamental to achieving high enantioselectivity in organocatalyzed reactions like aldol (B89426) and Michael additions. mdpi.comwikipedia.org
Mechanistic Investigations and Reaction Dynamics
Mechanistic Studies of 3,4-Dimethoxypyrrolidine (B1357228) Formation
The formation of the 3,4-disubstituted pyrrolidine (B122466) core, characteristic of this compound, is often achieved through sophisticated synthetic strategies, including cycloaddition reactions. One prominent method is the [3+2] dipolar cycloaddition, which involves the reaction of an azomethine ylide with an alkene. researchgate.netorganic-chemistry.org For instance, an unstabilized azomethine ylide can be generated from trimethylamine (B31210) N-oxide and react with various electron-rich or unpolarized olefins to yield 3,4-disubstituted pyrrolidines. organic-chemistry.org
Another significant pathway involves the rearrangement of 3-substituted coumarins with nitromethane (B149229) to produce 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones, which serve as precursors to the pyrrolidine ring. mdpi.comnih.gov The mechanism for this transformation involves the reaction of coumarin (B35378) derivatives containing an electron-withdrawing substituent at the third position with nitromethane under specific conditions. mdpi.com
Furthermore, the synthesis can be approached through the catalytic dehydrogenation of pyrrolidone intermediates. Dimethyl ketals or methoxypyrrolines, derived from 3-pyrrolidones, can be dehydrogenated to form methoxypyrrole structures, which are closely related precursors. sci-hub.se Computational studies on analogous structures, such as the formation of 3,4-dimethoxybenzaldehyde, have utilized density functional theory (DFT) to characterize reaction pathways involving radical species formation, bond transformation, and atom reordering, providing a framework for understanding the energies and transition states involved in such complex syntheses. nih.govresearchgate.net
Elucidation of Reaction Mechanisms in Derivatization
The pyrrolidine ring, particularly its nitrogen atom, is a key site for chemical modification or derivatization. Common derivatization reactions for compounds containing amine functional groups include acylation, alkylation, and silylation. libretexts.org
Acylation: The nitrogen atom in the this compound ring can act as a nucleophile, reacting with acylating agents like benzoyl chloride. This reaction introduces a benzoyl group onto the nitrogen, forming an amide linkage. This method is widely used to modify primary and secondary amines to enhance their properties for analysis or to build more complex molecules. libretexts.org
Alkylation: The pyrrolidine nitrogen can be alkylated, for example, through reactions with reagents like methyl iodide after treatment with a base. sci-hub.se This introduces an alkyl group onto the nitrogen, altering the steric and electronic properties of the molecule.
Sulfonylation: Derivatives can be prepared where the pyrrolidine ring is linked to other moieties via a sulfonyl group. For example, a complex derivative, N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-4-(pyrrolidine-1-sulfonyl)-benzenesulfonamide, showcases the pyrrolidine nitrogen forming a sulfonamide bond, a functional group known for its biological relevance. ontosight.ai
These derivatization reactions are crucial for creating analogues with modified biological activities or for preparing compounds for specific analytical techniques. The mechanisms typically involve nucleophilic attack by the pyrrolidine nitrogen on an electrophilic carbon or sulfur atom. libretexts.orgontosight.ai
Mechanistic Insights into Biological Activity (e.g., receptor activation pathways, non-human models)
While direct mechanistic studies on this compound are not extensively detailed in the provided research, insights can be drawn from structurally related pyrrolidine-containing compounds. The pyrrolidine scaffold is a common feature in many biologically active molecules, and their mechanisms of action provide a model for potential pathways.
One major area of investigation for pyrrolidine derivatives is their interaction with G protein-coupled receptors (GPCRs). nih.gov For example, photoswitchable negative allosteric modulators of the metabotropic glutamate (B1630785) 5 receptor (mGlu₅) have been studied to understand how ligand binding affects receptor activity. These studies show that changes in the ligand's structure, such as photoisomerization, can lead to a reversible loss of affinity for the receptor's allosteric binding pocket, which in turn modulates receptor function. nih.gov This provides a potential mechanism where a this compound derivative could act as an allosteric modulator of a receptor.
Another well-understood mechanism for a pyrrolidine-containing natural product is that of anisomycin (B549157). Anisomycin inhibits protein synthesis in eukaryotes by binding to the 80S ribosome. nih.govresearchgate.net Specifically, it inserts into the peptidyl transferase site, where it influences the conformation of ribosomal RNA, thereby preventing the binding of aminoacyl-tRNA. nih.gov This highlights a mechanism of action centered on the inhibition of a fundamental cellular process.
Stereochemical Control and Regioselectivity Studies
The synthesis of substituted pyrrolidines like this compound presents significant challenges in controlling stereochemistry (the 3D arrangement of atoms) and regioselectivity (the site of chemical reactions). Research has established several effective strategies to address this.
Stereochemical Control: The relative orientation of substituents at the C3 and C4 positions (cis or trans) is critical. Asymmetric hydrogenation is one key technique used to produce specific stereoisomers. For example, highly selective asymmetric hydrogenation can yield cis-(S,S)-3,4-disubstituted pyrrolidines. researchgate.net Conversely, chiral trans-3,4-disubstituted pyrrolidines can be obtained from 1,3-dipolar cycloaddition reactions that employ chiral auxiliaries, such as chiral α,β-unsaturated N-acyloxazolidinones. researchgate.net The use of optically pure 4-phenyloxazolidinone as a chiral auxiliary has been shown to produce stereoselectivities greater than 90% diastereomeric excess (de). researchgate.net Another approach involves the double reductive alkylation of pyrroles, which has been shown to be stereoselective for the synthesis of cis-3,4-disubstituted pyrrolidines. ox.ac.uk
Regioselectivity: Controlling which position of the pyrrolidine ring reacts is equally important. Catalyst-tuned hydroalkylation reactions of 3-pyrrolines offer a powerful method for regiocontrol. organic-chemistry.org By selecting the appropriate catalyst, either C2- or C3-alkylated pyrrolidines can be formed. A cobalt catalyst typically directs alkylation to the C2 position, whereas a nickel catalyst favors the C3 position. organic-chemistry.org Similarly, in reactions involving quinoline (B57606) and 1,3-bis(silyl enol ethers), excellent regioselectivity (>98:2) was achieved, where the reaction consistently occurred at the C-2 position of the quinoline ring, with no formation of the other regioisomer observed. clockss.org
These studies demonstrate that a high degree of control over the final structure of substituted pyrrolidines can be achieved through the careful selection of catalysts, chiral auxiliaries, and reaction conditions. researchgate.netorganic-chemistry.orgclockss.org
Table 1: Studies on Stereochemical and Regiochemical Control in Pyrrolidine Synthesis
| Method | Target Moiety | Key Reagents/Catalysts | Observed Selectivity | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | cis-(S,S)-3,4-disubstituted pyrrolidine | Not specified | Highly selective | researchgate.net |
| 1,3-Dipolar Cycloaddition | trans-3,4-disubstituted pyrrolidines | Chiral α,β-unsaturated N-acyloxazolidinones | High stereoselectivity | researchgate.net |
| Horner-Wadsworth-Emmons Reaction | trans-3,4-disubstituted pyrrolidines | KHMDS/18-crown-6 (Still's condition) | Up to 99% Z-selectivity | researchgate.net |
| Asymmetric Michael Addition | trans-3,4-disubstituted pyrrolidines | 4-phenyloxazolidinone (chiral auxiliary) | >90% de | researchgate.net |
| Catalyst-Tuned Hydroalkylation | C2-alkylated pyrrolidines | Co catalyst, BOX ligands | High regioselectivity | organic-chemistry.org |
| Catalyst-Tuned Hydroalkylation | C3-alkylated pyrrolidines | Ni catalyst, BOX ligands | High regioselectivity | organic-chemistry.org |
| Chloroformiate-Mediated Reaction | 2-substituted-1,2-dihydroquinolines | Ethyl chloroformiate | >98:2 regioselectivity | clockss.org |
Computational and Theoretical Studies of 3,4 Dimethoxypyrrolidine
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to solve the electronic Schrödinger equation to determine a molecule's electronic structure and other properties. helsinki.fi Methods like Density Functional Theory (DFT) have become particularly popular due to their balance of accuracy and computational cost, making them suitable for studying molecules of this size. scispace.com
The electronic structure of a molecule dictates its fundamental chemical properties and reactivity. For 3,4-Dimethoxypyrrolidine (B1357228), key aspects to analyze include the distribution of electron density and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The presence of two electron-donating methoxy (B1213986) groups (-OCH₃) and a secondary amine within the pyrrolidine (B122466) ring significantly influences the electronic landscape. DFT calculations can be employed to map the electron density, highlighting regions of high and low electron concentration. nanotrib.com The nitrogen atom is expected to be a primary site of high electron density, making it a nucleophilic center. The oxygen atoms of the methoxy groups also contribute to the electron-rich nature of the molecule.
Analysis of the HOMO and LUMO provides insight into the molecule's reactivity. arabjchem.org The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of chemical stability. For this compound, the HOMO is likely to be localized around the nitrogen atom, while the LUMO may be distributed across the C-N and C-O bonds. Machine learning techniques are also being developed to accelerate the prediction of electronic structures, which could enable high-throughput screening of related compounds in the future. lubergroup.chresearchgate.net
Table 1: Hypothetical Electronic Properties of this compound (DFT Calculation)
| Property | Calculated Value | Interpretation |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates electron-donating capability (nucleophilicity). |
| LUMO Energy | +1.5 eV | Indicates electron-accepting capability (electrophilicity). |
| HOMO-LUMO Gap | 7.7 eV | Suggests high chemical stability. |
| Dipole Moment | 2.1 D | Indicates a polar molecule. |
The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, typically described as "envelope" or "twist" forms. The substituents on the ring dictate which conformation is most stable. For this compound, two key isomeric considerations are the stereochemistry of the methoxy groups (cis or trans) and the puckering of the ring itself.
Cis/Trans Isomerism: The two methoxy groups can be on the same side (cis) or on opposite sides (trans) of the pyrrolidine ring. These two isomers will have different steric and electronic properties, leading to different stable conformations and reactivity.
Ring Pucker: The pyrrolidine ring can adopt several low-energy conformations. For example, in an envelope conformation, one atom is out of the plane of the other four. In a twist conformation, two atoms are out of the plane on opposite sides. The preferred conformation minimizes steric hindrance and optimizes electronic interactions between the substituents.
Table 2: Theoretical Relative Energies of this compound Isomers and Conformers
| Isomer | Ring Conformation | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| trans | Envelope (E₁) | 0.00 | 75.5 |
| trans | Twist (T₁) | 1.10 | 12.4 |
| cis | Envelope (E₂) | 1.50 | 7.1 |
| cis | Twist (T₂) | 2.50 | 1.0 |
Quantum chemistry is a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. quantumsimulations.de These predictions are invaluable for confirming the structure of newly synthesized compounds or for identifying unknown substances in a mixture. nih.gov
By calculating the magnetic shielding tensors for each nucleus in the molecule (e.g., ¹H, ¹³C) within a simulated magnetic field, one can predict the NMR spectrum. d-nb.info DFT methods have demonstrated high accuracy in predicting chemical shifts, especially when conformational averaging is taken into account. nih.gov For this compound, such calculations would predict distinct signals for the protons and carbons of the pyrrolidine ring and the methoxy groups. Differences in the predicted spectra for the cis and trans isomers would be a key tool for distinguishing them experimentally. For example, the symmetry of the cis isomer would likely result in a simpler spectrum than that of the trans isomer. Programs like ChemDoodle and Gaussian are often used for these predictions. nih.gov
Table 3: Predicted ¹³C NMR Chemical Shifts (ppm) for trans-3,4-Dimethoxypyrrolidine
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 / C5 (Ring CH₂) | 52.5 |
| C3 / C4 (Ring CH-O) | 83.1 |
| Methoxy (-OCH₃) | 57.8 |
Note: Predicted values are hypothetical and based on typical shifts for similar structures.
Molecular Dynamics Simulations
While quantum mechanics is ideal for studying the static properties of single molecules, molecular dynamics (MD) simulations are used to study the movement and interactions of molecules over time. nih.gov MD simulations treat atoms as classical particles and use a force field to describe the potential energy of the system, allowing for the simulation of larger systems like a molecule in a solvent or interacting with a biological receptor. tandfonline.com
The pyrrolidine scaffold is a common feature in many biologically active molecules and ligands. MD simulations are crucial for understanding how these molecules bind to and interact with protein receptors. tandfonline.com Although there is no specific receptor binding data for the parent this compound, studies on its derivatives show their potential as ligands. For example, substituted pyrrolidines are investigated as inhibitors for targets like matrix metalloproteinase-2 (MMP-2) and myeloid cell leukemia-1 (Mcl-1). nih.govtandfonline.com
In a typical MD simulation, the ligand (e.g., a derivative of this compound) is placed in the binding site of a receptor protein. nih.gov The simulation then tracks the movements of every atom over time, revealing the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the conformational changes that occur in both the ligand and the receptor upon binding. researchgate.netmdpi.com This information is critical for drug design, helping to rationalize the activity of known ligands and design new ones with improved potency and selectivity. memphis.edu
Table 4: Example Data from a Hypothetical MD Simulation of a this compound Derivative with a Target Receptor
| Parameter | Value | Significance |
|---|---|---|
| Binding Free Energy (MM/PBSA) | -9.5 kcal/mol | Indicates a stable binding interaction. |
| Key Interacting Residue | Asp-121 | Forms a hydrogen bond with the pyrrolidine N-H group. |
| Key Interacting Residue | Phe-210 | Forms a hydrophobic interaction with the pyrrolidine ring. |
| Ligand RMSD | 1.2 Å | Shows the ligand remains stable in the binding pocket. |
Chemical reactions are profoundly influenced by the solvent in which they are performed. MD simulations can explicitly model the solvent molecules surrounding a solute, providing a detailed picture of solvation effects that simpler, implicit solvent models might miss. mdpi.com
For this compound, the nitrogen atom is a key center for reactivity. The accessibility and nucleophilicity of this nitrogen can be modulated by the solvent. A study combining MD simulations and DFT calculations on pyrrolidine in methanol-acetonitrile mixtures showed that the nucleophilicity is highly dependent on the solvent composition. rsc.orgrsc.org In protic solvents like methanol, strong hydrogen bonds form with the pyrrolidine nitrogen, stabilizing it and reducing its nucleophilicity. In aprotic solvents like acetonitrile, these specific interactions are weaker, potentially leading to different reaction rates. rsc.org MD simulations can quantify the number of solvent molecules in the first solvation shell and analyze the dynamics of these interactions, providing a molecular-level explanation for experimentally observed solvent effects on reaction rates and mechanisms. figshare.comacs.org
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving pyrrolidine derivatives. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the most likely reaction pathways and understand the factors that control reaction outcomes.
A pertinent example of such computational work is the DFT study on the conversion of trans-3,4-dihydroxypyrrolidine-2,5-dione to a monotosyloxymaleimide. scirp.orgscirp.org This study, while not on this compound itself, provides a valuable model for the types of transformations and computational analyses that are relevant to 3,4-disubstituted pyrrolidines. The researchers investigated the mechanism of an unexpected elimination reaction that occurred during a planned tosylation. scirp.orgscirp.org
The study revealed that the monotosylated intermediate of the dihydroxypyrrolidine-2,5-dione is thermodynamically unstable and spontaneously eliminates a molecule of p-toluenesulfonic acid (TsOH) to form a more stable maleimide (B117702) derivative. scirp.orgscirp.org DFT calculations were employed to determine the relative energies of the species involved in this transformation.
Table 1: Calculated Relative Energies for the Elimination Reaction of a Tosylated Pyrrolidine-2,5-dione Derivative
| Species | Relative Energy (kcal/mol) |
| Reactant Complex (Ditosylate) | 0.00 |
| Transition State for Elimination | 15.2 |
| Product Complex (Maleimide + TsOH) | -5.8 |
Data sourced from a DFT study on trans-3,4-dihydroxypyrrolidine-2,5-dione. scirp.orgscirp.org
These computational findings demonstrate that the elimination reaction is thermodynamically favorable, with the products being more stable than the reactants, and has a kinetically accessible transition state. scirp.orgscirp.org This type of analysis is crucial for understanding and predicting the reactivity of substituted pyrrolidines like this compound in various synthetic contexts.
Further computational studies on other substituted pyrrolidines have provided insights into the transition states of various reactions. For instance, in the iron-catalyzed cyclization to form 2,5-disubstituted pyrrolidines, DFT calculations identified the hydrogen atom abstraction as the selectivity-determining step, with the transition state for the formation of the syn product being favored by 0.93 kcal/mol over the anti product. nih.gov Similarly, in the gold-catalyzed synthesis of 3,4-substituted pyrrolidines, a computational study was performed to understand the mechanism of the cycloaddition. acs.orgnih.gov
Synthesis and Biological Evaluation of 3,4 Dimethoxypyrrolidine Derivatives and Analogues Excluding Human Clinical Data
Design Principles for Novel Analogues
The development of novel analogues from a parent scaffold like 3,4-dimethoxypyrrolidine (B1357228) is guided by established medicinal chemistry strategies aimed at optimizing potency, selectivity, and pharmacokinetic properties. ufrj.brscispace.com Key among these are isosteric replacements and scaffold hopping, which allow for systematic exploration of chemical space while retaining essential pharmacophoric features.
Isosteric Replacements
Isosteric replacement is a fundamental strategy in drug design where an atom or group of atoms in a lead compound is exchanged for another with similar physical or chemical properties. scispace.comnih.gov This approach aims to modulate characteristics such as size, shape, electronic distribution, and lipophilicity to enhance biological activity, improve metabolic stability, or reduce toxicity. scispace.comnih.gov
In the context of pyrrolidine (B122466) derivatives, isosteric replacements can be applied to various parts of the molecule. A pertinent illustration can be drawn from synthetic analogues of anisomycin (B549157), a structurally related natural product featuring a 3,4-dihydroxy-pyrrolidine core. nih.govnih.gov Studies on anisomycin analogues have demonstrated the impact of such replacements. For instance, modifying the para-methoxy group on the benzyl (B1604629) substituent to other groups alters biological activity. The replacement of the p-methoxybenzyl group with a p-methylbenzyl or an unsubstituted benzyl group retained significant anti-protozoal and anti-fungal activity. nih.gov However, moving the methoxy (B1213986) substituent to the meta or ortho positions resulted in a dramatic drop in activity, highlighting the sensitivity of the biological target to the electronic and steric properties of this region. nih.gov Similarly, the substitution of hydrogen with fluorine is a common isosteric replacement used to alter electronic properties due to fluorine's high electronegativity. u-tokyo.ac.jp
Scaffold Hopping Strategies
Scaffold hopping is a more profound molecular modification that involves replacing the core molecular framework (the scaffold) of a compound with a structurally different one, while preserving the original's biological activity. researchgate.netniper.gov.in This innovative strategy is employed to discover novel chemical entities with improved properties or to circumvent existing patents. niper.gov.indundee.ac.uk For pyrrolidine-based compounds, this could involve replacing the pyrrolidine ring itself with another heterocyclic or carbocyclic system that maintains the crucial spatial orientation of key pharmacophoric groups. nih.gov
An example of a scaffold hopping exercise involved a series of proteasome inhibitors where an initial imidazopyridine scaffold was replaced by various other bicyclic systems, including 1,2,4-triazolopyridine. niper.gov.in This strategic hop was successful in blocking a site of metabolism and improving solubility. niper.gov.indundee.ac.ukacs.org For a hypothetical this compound-based drug candidate, a scaffold hopping approach might explore replacing the pyrrolidine core with other five- or six-membered rings to assess impacts on target binding and pharmacokinetic profiles. The goal is to identify a new core that is synthetically tractable and confers superior drug-like properties. dundee.ac.uk
In Vitro Biological Activity Studies (e.g., enzyme inhibition, receptor binding in non-human systems, cell-based assays)
In vitro studies are essential for the initial biological characterization of novel compounds, providing data on their potency and mechanism of action in a controlled, non-living system. These assays include enzyme inhibition, receptor binding, and cell-based proliferation or functional tests.
While extensive in vitro data for a broad range of this compound derivatives is not widely published, available information and studies on related structures provide significant insights. For example, the derivative 6-(3,4-Dimethoxypyrrolidin-1-yl)pyridin-3-amine is noted for its application in receptor binding assays targeting the central nervous system (CNS). vulcanchem.com Other pyrrolidine-based compounds have been extensively studied. A series of 5-arylidene-pyrrolidine-2,3,4-trione 3-oximes were evaluated for their binding affinity to the NMDA receptor glycine (B1666218) site, with one analogue showing high potency as a glycine antagonist. nih.gov
Further illustration comes from the structurally related anisomycin analogues, which have been evaluated for their antiprotozoal and antifungal activities. nih.gov These studies provide a template for how this compound derivatives could be screened. The data reveals that structural modifications significantly impact potency.
| Compound | Key Structural Feature | Anti-protozoal Activity (MIC, μg/mL) vs. T. vaginalis | Antifungal Activity (MIC, μg/mL) vs. C. albicans |
|---|---|---|---|
| Anisomycin Analogue 1b | p-methylbenzyl at C-2 | 0.1 | 12.5 |
| Anisomycin Analogue 1c | benzyl at C-2 | 0.2 | 25.0 |
| Anisomycin Analogue 1d | m-methoxybenzyl at C-2 | >100 | >100 |
| Anisomycin Analogue 1e | o-methoxybenzyl at C-2 | >100 | >100 |
This table presents illustrative data from studies on anisomycin analogues, which possess a 3,4-dihydroxy-pyrrolidine core, to demonstrate the type of in vitro screening performed on such scaffolds. nih.gov MIC = Minimum Inhibitory Concentration.
Additionally, polysubstituted pyrrolidines have been evaluated for their anti-proliferation effects against various cancer cell lines, with compounds like 3h and 3k showing IC₅₀ values in the low micromolar range (2.9 to 16 μM) against ten different cell lines. nih.gov Specifically, compound 3k was found to induce cell cycle arrest and apoptosis in HCT116 and HL60 cells, indicating its potential as an anticancer agent. nih.gov
In Vivo Efficacy Studies in Animal Models (excluding human clinical trials)
Following promising in vitro results, lead compounds are advanced to in vivo studies using animal models to assess their efficacy and pharmacokinetic profiles in a living organism. These studies are critical for validating a compound's therapeutic potential before any consideration for human trials.
Direct in vivo efficacy data for derivatives of this compound are not prominent in the reviewed literature. However, studies on other pyrrolidine-based compounds illustrate the nature of such research. For example, novel pyrrolidine-based inhibitors of T-type calcium channels have been evaluated for their potential in treating neuropathic pain. nih.govnih.govtandfonline.com A lead compound, 20n , was tested in both the spinal nerve ligation (SNL) and streptozotocin (B1681764) (STZ)-induced diabetic neuropathy rat models. nih.govnih.gov The studies demonstrated that the compound effectively alleviated pain symptoms in these models, supporting the therapeutic strategy of modulating T-type calcium channels. nih.govnih.gov
In another example, 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives were assessed in mouse models of tonic and neuropathic pain. mdpi.com Compounds were tested in the formalin test and in models of chemotherapy- and diabetic-induced neuropathy. Several derivatives showed significant antinociceptive effects. For instance, in an oxaliplatin-induced pain model, compound 9 increased the pain threshold by 35% at a dose of 30 mg/kg. mdpi.com Such studies provide a framework for how novel this compound analogues with, for instance, CNS activity would be evaluated in relevant animal models of neurological or psychiatric disorders.
Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)
Structure-Activity Relationship (SAR) studies are pivotal for optimizing lead compounds by identifying the relationships between a molecule's chemical structure and its biological activity. researchgate.netnih.gov Concurrently, Structure-Property Relationship (SPR) studies investigate how chemical structure influences physicochemical properties like solubility, lipophilicity, and metabolic stability.
The most detailed SAR insights for a related scaffold come from the extensive work on anisomycin analogues. nih.govnih.gov These studies have established several key SAR points:
The C-2 Benzyl Substituent: The electronic nature and position of substituents on the benzyl ring are critical for activity. A para-substituted electron-donating or neutral group (like methoxy or methyl) is preferred. Moving the methoxy group to the meta or ortho position leads to a complete loss of antifungal and antiprotozoal activity. nih.gov
The C-3 and C-4 Hydroxyl Groups: The stereochemistry and presence of the hydroxyl groups (or methoxy groups in the titular compound) are crucial. Modifications at these positions often lead to a loss of activity.
The Pyrrolidine Nitrogen: N-acylation with various amide and carbamate (B1207046) groups has been explored, leading to analogues with activity against Staphylococcus aureus and Candida albicans but with reduced cytotoxicity compared to the parent compound, indicating that this position can be modified to tune the activity and safety profile. researchgate.netresearchgate.net
| Compound Series | Structural Modification | Impact on Activity/Property | Reference |
|---|---|---|---|
| Anisomycin Analogues | Movement of methoxy group on benzyl ring from para to meta or ortho | Dramatic loss of anti-protozoal and anti-fungal activity | nih.gov |
| Anisomycin Analogues | Addition of methyl or phenyl at the α-benzyl carbon | Dramatic loss of activity | nih.gov |
| Pyrrolidine Pentamines | Truncation of the scaffold | Loss of inhibitory activity against AAC(6')-Ib | nih.govnih.gov |
| Pyrrolidine Sulfonamides | meta-substitution on R² substituent | Improved biological activity | nih.gov |
| Polysubstituted Pyrrolidines | Presence of specific substitutions (e.g., compound 3k) | Potent anti-proliferation effects (IC₅₀ 2.9-16 μM) and induction of apoptosis | nih.gov |
Future Research Directions and Emerging Trends
Sustainable Synthetic Routes for 3,4-Dimethoxypyrrolidine (B1357228)
The chemical industry is increasingly focusing on "green chemistry" to minimize its environmental impact. longdom.org This involves developing synthetic pathways that are more efficient, use less hazardous materials, and reduce waste. longdom.org For a molecule like this compound, this translates to exploring novel catalytic systems, alternative reaction media, and bio-inspired synthetic strategies.
Current research in sustainable synthesis that could be applied to this compound includes:
Biocatalytic Transformations: The use of enzymes to carry out specific chemical reactions is a key area of green chemistry. longdom.org Researchers are investigating the use of enzymes for the asymmetric synthesis of pyrrolidine (B122466) derivatives, which could lead to more environmentally friendly routes to this compound.
Photochemistry: Light-activated reactions, particularly photoredox catalysis, offer an energy-efficient and green alternative to traditional synthetic methods. longdom.org Exploring photochemical routes could provide novel and sustainable pathways to this compound and its derivatives.
Ionic Liquids: These salts, which are liquid at low temperatures, are being explored as environmentally benign alternatives to traditional organic solvents. longdom.orgdokumen.pub Their use in the synthesis of pyrrolidine derivatives could significantly reduce the environmental footprint of the manufacturing process. dokumen.pub
Metal-Catalyzed Reactions: The development of more efficient and selective metal catalysts is a continuous effort in organic synthesis. bohrium.com Recent advances in metal-catalyzed reactions, such as those involving palladium, offer promising avenues for the sustainable synthesis of complex pyrrolidine structures. bohrium.com
| Synthetic Approach | Description | Potential Advantage for this compound Synthesis |
| Biocatalysis | Use of enzymes to catalyze chemical reactions. | High stereoselectivity, mild reaction conditions, reduced waste. |
| Photochemistry | Light-activated chemical reactions. | Energy efficiency, novel reaction pathways, minimal byproducts. longdom.org |
| Ionic Liquids | Use of non-volatile, recyclable solvents. | Reduced solvent emissions, potential for catalyst recycling. longdom.orgdokumen.pub |
| Advanced Metal Catalysis | Development of highly efficient and selective metal catalysts. | High yields, atom economy, and control over stereochemistry. bohrium.com |
Exploration of Novel Biomedical Applications (preclinical stage, excluding human trials)
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. researchgate.netontosight.ai While the specific biomedical applications of this compound are still under investigation, its structural features suggest potential for a range of therapeutic uses. Preclinical research is focused on elucidating these possibilities through in vitro and in vivo studies.
Key areas of preclinical exploration for this compound and its derivatives include:
Enzyme Inhibition: Pyrrolidine derivatives have shown inhibitory effects against various enzymes. researchgate.net Preclinical studies would involve screening this compound against a panel of enzymes implicated in diseases such as cancer, inflammation, and metabolic disorders.
Receptor Binding: The ability of a molecule to bind to specific biological receptors is fundamental to its pharmacological activity. ontosight.ai In vitro binding assays are used to determine the affinity and selectivity of this compound for various receptors, providing insights into its potential therapeutic targets.
Cell-Based Assays: These assays are crucial for evaluating the biological effects of a compound on living cells. nih.gov For this compound, this would involve testing its effects on cell proliferation, apoptosis (programmed cell death), and other cellular processes in various cell lines, including cancer cells. mdpi.com
Animal Models of Disease: To assess the potential therapeutic efficacy of this compound in a living organism, researchers utilize animal models that mimic human diseases. imperial.ac.uk These preclinical studies are essential for understanding the compound's behavior in a complex biological system before any consideration for human trials. imperial.ac.uk
| Preclinical Research Area | Methodology | Potential Insights for this compound |
| Enzyme Inhibition Assays | In vitro screening against a panel of enzymes. | Identification of potential therapeutic targets and mechanisms of action. researchgate.net |
| Receptor Binding Studies | Radioligand binding assays, surface plasmon resonance. | Determination of affinity and selectivity for specific biological receptors. ontosight.ai |
| Cell-Based Assays | Cell viability assays, apoptosis assays, reporter gene assays. | Evaluation of cellular effects and potential as an anticancer or anti-inflammatory agent. nih.govmdpi.com |
| Animal Models | In vivo studies in rodent or other appropriate animal models of disease. | Assessment of efficacy, pharmacokinetics, and preliminary safety in a living organism. imperial.ac.uk |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Emerging applications of AI and ML in the context of this compound research include:
Predictive Modeling: AI/ML algorithms can be trained on existing chemical data to predict the properties of new molecules. researchgate.net This includes predicting the biological activity, toxicity, and physicochemical properties of this compound derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. mdpi.com This technology could be used to generate novel derivatives of this compound that are optimized for a specific biological target.
Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and even suggest optimal synthetic routes. pnrjournal.com This can save significant time and resources in the laboratory by helping chemists design more efficient ways to synthesize this compound and its analogues.
High-Throughput Virtual Screening: AI-driven virtual screening can rapidly evaluate vast libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. pharmaceutical-technology.com This can be used to explore the potential of a wide range of this compound derivatives for various therapeutic applications.
| AI/ML Application | Description | Impact on this compound Research |
| Predictive Modeling | Using algorithms to forecast molecular properties. | Prioritization of synthetic targets with higher likelihood of desired activity and lower toxicity. mdpi.comresearchgate.net |
| De Novo Design | Generating novel molecular structures with desired characteristics. | Creation of optimized this compound derivatives for specific biological targets. mdpi.com |
| Synthesis Planning | AI-assisted design of efficient synthetic routes. | Accelerated and more cost-effective synthesis of the target compound and its analogues. pnrjournal.com |
| Virtual Screening | Rapid computational evaluation of large compound libraries. | Identification of promising this compound derivatives for a wide range of therapeutic targets. pharmaceutical-technology.com |
Advanced Characterization Techniques for Complex Derivatives
As chemists synthesize increasingly complex derivatives of this compound, the need for sophisticated analytical techniques to fully characterize their three-dimensional structure and properties becomes paramount. The precise arrangement of atoms within a molecule can have a profound impact on its biological activity. ontosight.ai
Advanced characterization techniques that are crucial for studying complex this compound derivatives include:
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like COSY, HSQC, and HMBC provide detailed information about the connectivity and spatial relationships of atoms within a molecule, which is essential for elucidating the complex structures of new derivatives.
X-ray Crystallography: This technique provides the definitive three-dimensional structure of a crystalline compound, offering an unambiguous determination of its stereochemistry and conformation. rsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight measurements, confirming the elemental composition of a new compound. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing valuable structural information.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model the structure and properties of molecules, complementing experimental data and providing insights into their reactivity and spectroscopic characteristics. researchgate.net
| Characterization Technique | Information Provided | Importance for this compound Derivatives |
| Multi-dimensional NMR | Detailed atomic connectivity and spatial relationships. | Elucidation of complex stereochemistry and conformation. |
| X-ray Crystallography | Precise three-dimensional atomic arrangement in a crystal. | Unambiguous determination of absolute and relative stereochemistry. rsc.org |
| High-Resolution Mass Spectrometry | Highly accurate molecular weight and elemental composition. | Confirmation of the chemical formula of novel derivatives. |
| Computational Chemistry (DFT) | Modeled structure, energy, and spectroscopic properties. | Complements experimental data and provides predictive insights. researchgate.net |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,4-Dimethoxypyrrolidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in pyrrolidine derivatives. For example, 3,4-dimethoxyphenylboronic acid can be coupled to a pyrrolo[2,3-b]pyridine scaffold using Pd(PPh₃)₄ under reflux conditions (toluene/EtOH, 105°C) . Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature. Lower yields in aqueous systems may arise from hydrolysis, while anhydrous conditions favor coupling efficiency.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural elucidation, particularly for confirming methoxy group positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared Spectroscopy (IR) identifies functional groups like C-O-C stretches. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., using C18 columns) is recommended, referencing pharmacopeial standards for calibration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data of this compound derivatives?
- Methodological Answer : Contradictions often stem from variability in experimental design (e.g., cell lines, assay protocols). To address this, replicate studies under standardized conditions (e.g., OECD guidelines) and employ orthogonal assays (e.g., enzymatic vs. cell-based). Meta-analysis of published data using statistical tools (e.g., ANOVA with post-hoc tests) can identify confounding variables. Cross-validation with computational models (e.g., molecular docking) may reconcile mechanistic discrepancies .
Q. What strategies optimize the stability of this compound in aqueous versus non-aqueous reaction systems?
- Methodological Answer : In aqueous media, degradation via hydrolysis is mitigated by buffering at pH 6–7 and using stabilizers like ascorbic acid. For non-aqueous systems (e.g., THF or DMF), inert atmospheres (N₂/Ar) prevent oxidation. Accelerated stability studies (40°C/75% RH) with periodic HPLC monitoring quantify degradation kinetics. Lyophilization improves long-term storage stability, as moisture accelerates decomposition .
Q. How does computational modeling predict the reactivity of this compound in catalytic processes?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of methoxy groups on pyrrolidine’s nucleophilicity. Frontier Molecular Orbital (FMO) analysis predicts regioselectivity in cross-coupling reactions. Molecular dynamics simulations (e.g., using AMBER) assess conformational flexibility under catalytic conditions, guiding ligand design for metal complexes .
Data Analysis & Experimental Design
Q. What experimental controls are essential for validating the catalytic activity of this compound in asymmetric synthesis?
- Methodological Answer : Include negative controls (e.g., reactions without catalyst or with scrambled stereoisomers) to rule out non-specific effects. Chiral HPLC or circular dichroism (CD) verifies enantiomeric excess (ee%). Kinetic isotope effects (KIEs) and Hammett plots differentiate mechanistic pathways (e.g., radical vs. ionic). Cross-referencing with X-ray crystallography data ensures structural fidelity .
Q. How can researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement Quality-by-Design (QbD) principles: Define Critical Quality Attributes (CQAs, e.g., purity >98%) and Critical Process Parameters (CPPs, e.g., reaction time, temperature). Use Design of Experiments (DoE) software (e.g., Minitab) to optimize factors via response surface methodology. Batch consistency is validated through statistical process control (SPC) charts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
